(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde
CAS No.: 15356-27-1
Cat. No.: VC21027661
Molecular Formula: C22H32O10
Molecular Weight: 456.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15356-27-1 |
|---|---|
| Molecular Formula | C22H32O10 |
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | (3aR,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde |
| Standard InChI | InChI=1S/C22H32O10/c23-11-12-14(17-20(26-12)32-22(30-17)9-5-2-6-10-22)27-18(25)15-13(24)16-19(28-15)31-21(29-16)7-3-1-4-8-21/h11-20,24-25H,1-10H2/t12-,13+,14+,15+,16-,17-,18?,19-,20-/m1/s1 |
| Standard InChI Key | ZFTDWXNWWOYVDC-SPIWHNKXSA-N |
| Isomeric SMILES | C1CCC2(CC1)O[C@@H]3[C@H]([C@H](O[C@@H]3O2)C(O)O[C@H]4[C@H](O[C@H]5[C@@H]4OC6(O5)CCCCC6)C=O)O |
| SMILES | C1CCC2(CC1)OC3C(C(OC3O2)C(O)OC4C(OC5C4OC6(O5)CCCCC6)C=O)O |
| Canonical SMILES | C1CCC2(CC1)OC3C(C(OC3O2)C(O)OC4C(OC5C4OC6(O5)CCCCC6)C=O)O |
Introduction
Chemical Identity and Properties
Fundamental Chemical Information
The compound (3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d]dioxole-2,1'-cyclohexane]-5-carbaldehyde is a structurally complex organic molecule with multiple stereocenters and functional groups. According to available chemical databases, this compound is identified by the CAS Registry Number 15356-27-1. The molecular formula is C22H32O10, with a calculated molecular weight of 456.5 g/mol. This places it in the medium molecular weight range for organic compounds, suggesting potential for both synthetic accessibility and biological relevance.
The systematic IUPAC nomenclature reflects its complex structure with specific stereochemical designations at multiple carbon centers. The compound contains tetrahydrofuran rings fused with dioxolane moieties, forming characteristic spiro systems connected to cyclohexane rings. The presence of hydroxyl and aldehyde functional groups adds to the compound's chemical reactivity and potential for further functionalization.
Table 1: Basic Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 15356-27-1 |
| Molecular Formula | C22H32O10 |
| Molecular Weight | 456.5 g/mol |
| Standard InChI | InChI=1S/C22H32O10/c23-11-12-14(17-20(26-12)32-22(30-17)9-5-2-6-10-22)27-18(25)15-13(24)16-19(28-15)31-21(29-16)7-3-1-4-8-21/h11-20,24-25H,1-10H2/t12-,13+,14+,15+,16-,17-,18?,19-,20-/m1/s1 |
| Standard InChIKey | ZFTDWXNWWOYVDC-SPIWHNKXSA-N |
| Isomeric SMILES | C1CCC2(CC1)O[C@@H]3C@HO |
Structural Features and Stereochemistry
The compound possesses a complex three-dimensional structure characterized by multiple stereocenters that define its spatial arrangement. The presence of spiro centers at the junction of the tetrahydrofuran and 1,3-dioxolane rings creates a rigid framework that likely influences its conformational behavior and reactivity. The stereochemical designations (3Ar,5S,6S,6aR) and (3aR,5S,6S,6aR) indicate specific configurations at these critical junctions.
The molecule contains two major structural components: two spiro[3a,5,6,6a-tetrahydrofuro[2,3-d]dioxole-2,1'-cyclohexane] moieties connected through a hydroxymethoxy linkage. The first moiety contains a hydroxyl group, while the second features a terminal carbaldehyde function. These functional groups provide potential sites for hydrogen bonding, further derivatization, and possible interactions with biological targets.
Structural Analysis and Synthetic Relevance
Structural Similarity to Known Compounds
While specific research on this exact compound appears limited in the current literature, structural analysis reveals similarities to other spiro compounds that have been more extensively studied. The tetrahydrofuro[2,3-d]dioxole spiro system represents a class of heterocyclic scaffolds with potential importance in organic synthesis and medicinal chemistry applications.
The structural features of this compound bear resemblance to certain nucleoside derivatives that contain modified furanose rings . These types of structures can be found in compounds with various biological activities, particularly those with potential anticancer properties. The spiro junction between the tetrahydrofuran and dioxolane rings creates a rigid framework that can influence molecular recognition and binding to biological targets.
Synthetic Considerations
Based on comparative analysis with similar spiro compounds, the synthesis of this complex molecule would likely involve multi-component reactions that may be facilitated through microwave assistance or using specific organocatalysts such as ionic liquids. The stereoselective construction of the multiple chiral centers presents a significant synthetic challenge that would require carefully controlled reaction conditions.
The presence of cyclohexylidene-protected dioxolane moieties suggests potential synthetic pathways similar to those employed for related protected carbohydrate derivatives. For instance, the synthetic approach might involve:
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Construction of the basic tetrahydrofuran scaffold
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Installation of the dioxolane rings with appropriate stereochemistry
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Formation of the spiro junctions with cyclohexane rings
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Introduction of the hydroxyl and aldehyde functional groups
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Final linking of the two spiro systems through the hydroxymethoxy bridge
Table 2: Potential Synthetic Strategies for Target Compound
| Synthetic Approach | Key Reagents/Conditions | Potential Challenges |
|---|---|---|
| Carbohydrate-based synthesis | Protected sugar derivatives, cyclohexanone, acid catalysts | Stereocontrol at multiple centers |
| Multi-component coupling | Microwave assistance, ionic liquids | Regioselectivity in coupling reactions |
| Spiro-annulation strategy | Oxidative cyclization, cycloaddition reactions | Controlling spiro junction formation |
| Convergent synthesis | Late-stage coupling of two spiro fragments | Selective hydroxymethoxy bridge formation |
| Structural Feature | Potential Functional Significance | Related Biological Activities |
|---|---|---|
| Spiro junction | Conformational rigidity, defined 3D shape | Enhanced target selectivity |
| Hydroxyl groups | Hydrogen bond donor/acceptor | Interaction with protein binding sites |
| Carbaldehyde function | Reactive center, potential for imine formation | Covalent modification of biological targets |
| Cyclohexylidene moieties | Hydrophobic regions | Membrane permeability, lipophilic binding |
| Tetrahydrofuran rings | Oxygen heteroatoms for H-bonding | Mimicry of sugar conformations |
Current Research Status and Knowledge Gaps
Literature Assessment
A thorough evaluation of the current literature reveals a significant knowledge gap regarding this specific compound. Despite having an assigned CAS number and defined chemical structure, comprehensive studies focusing specifically on (3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d]dioxole-2,1'-cyclohexane]-5-carbaldehyde appear to be limited or absent from mainstream research databases.
This absence from current literature databases highlights an important research opportunity. The compound's complex structure and potential synthetic challenges may have contributed to limited investigation thus far. Additionally, the specialized nature of spiro compounds often restricts their study to specialized research groups with expertise in complex heterocyclic synthesis.
Analytical Considerations
For further research into this compound, various analytical methods would be valuable for confirming its structure and purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR, would be essential for elucidating the complex stereochemistry. X-ray crystallography would provide definitive confirmation of the three-dimensional arrangement of the multiple stereocenters.
Mass spectrometry techniques coupled with chromatographic methods would be useful for assessing purity and identifying potential synthetic byproducts. Infrared spectroscopy could confirm the presence of the characteristic functional groups, particularly the hydroxyl and aldehyde moieties.
Future Research Directions
Synthesis Optimization
A primary area for future research would involve developing efficient synthetic routes to this complex structure. This would necessitate strategies for stereoselective construction of the multiple chiral centers and formation of the spiro junctions. Exploration of modern synthetic methodologies, including asymmetric catalysis and flow chemistry, could enhance synthetic accessibility.
Structure-Activity Relationship Studies
Once synthetic methods are established, systematic modification of the structure could generate a series of analogs for structure-activity relationship studies. Key modifications might include:
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Variation of the cyclohexane ring size or substitution
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Alteration of the hydroxyl and aldehyde functional groups
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Modification of the hydroxymethoxy linker
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Introduction of additional substituents at various positions
Such studies would help identify the critical structural features required for any biological activities and guide further optimization efforts.
Biological Evaluation
Comprehensive screening of this compound against various biological targets would help establish its potential therapeutic relevance. Based on structural similarities to other bioactive heterocycles, initial screening might focus on:
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Enzyme inhibition assays (particularly carbohydrate-processing enzymes)
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Anticancer activity screening
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Antiviral testing
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Evaluation of protein-binding properties
These biological evaluations would provide insights into potential applications in medicinal chemistry and guide further structural optimization.
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